molecular formula C13H15F3N2O4S B11694316 N-({4-[(trifluoroacetyl)amino]phenyl}sulfonyl)pentanamide

N-({4-[(trifluoroacetyl)amino]phenyl}sulfonyl)pentanamide

Cat. No.: B11694316
M. Wt: 352.33 g/mol
InChI Key: SGWVUTPHVHWJJX-UHFFFAOYSA-N
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Description

N-[4-(2,2,2-Trifluoroacetamido)benzenesulfonyl]pentanamide is an organic compound characterized by the presence of trifluoroacetamido and benzenesulfonyl groups attached to a pentanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,2,2-Trifluoroacetamido)benzenesulfonyl]pentanamide typically involves multiple steps:

    Formation of Trifluoroacetamido Group: The trifluoroacetamido group can be introduced by reacting trifluoroacetic anhydride with an appropriate amine under controlled conditions.

    Sulfonylation: The benzenesulfonyl group is introduced through a sulfonylation reaction, where a sulfonyl chloride reacts with an aromatic amine.

    Amidation: The final step involves the amidation of the sulfonylated intermediate with pentanoic acid or its derivatives to form the desired pentanamide.

Industrial Production Methods

Industrial production of N-[4-(2,2,2-Trifluoroacetamido)benzenesulfonyl]pentanamide may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,2,2-Trifluoroacetamido)benzenesulfonyl]pentanamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of its functional groups.

    Hydrolysis: The amide and sulfonamide bonds can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the amide bond may yield the corresponding carboxylic acid and amine.

Scientific Research Applications

N-[4-(2,2,2-Trifluoroacetamido)benzenesulfonyl]pentanamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of amides and sulfonamides.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[4-(2,2,2-Trifluoroacetamido)benzenesulfonyl]pentanamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoroacetamido group can form hydrogen bonds and electrostatic interactions with active sites, while the sulfonyl group may act as a transition state mimic in enzymatic reactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2,2-Trifluoroacetamido)benzenesulfonamide
  • N-(4-(2,2,2-Trifluoroacetamido)benzoyl)pentanamide
  • 4-(2,2,2-Trifluoroacetamido)butanoic acid

Uniqueness

N-[4-(2,2,2-Trifluoroacetamido)benzenesulfonyl]pentanamide is unique due to the combination of its trifluoroacetamido and benzenesulfonyl groups, which confer distinct chemical reactivity and biological activity. The presence of the pentanamide backbone further enhances its versatility in various applications.

Properties

Molecular Formula

C13H15F3N2O4S

Molecular Weight

352.33 g/mol

IUPAC Name

N-[4-[(2,2,2-trifluoroacetyl)amino]phenyl]sulfonylpentanamide

InChI

InChI=1S/C13H15F3N2O4S/c1-2-3-4-11(19)18-23(21,22)10-7-5-9(6-8-10)17-12(20)13(14,15)16/h5-8H,2-4H2,1H3,(H,17,20)(H,18,19)

InChI Key

SGWVUTPHVHWJJX-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(F)(F)F

Origin of Product

United States

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